molecular formula C6H8ClNO3 B138305 (S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid CAS No. 131180-40-0

(S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B138305
CAS No.: 131180-40-0
M. Wt: 177.58 g/mol
InChI Key: GEQHKPFNCBCFSB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid typically involves the chlorination of pyrrolidine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of amides, esters, or thioesters.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

(S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Chlorocarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of a carbonochloridoyl group. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

131180-40-0

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8ClNO3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1

InChI Key

GEQHKPFNCBCFSB-BYPYZUCNSA-N

SMILES

C1CC(N(C1)C(=O)Cl)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)Cl)C(=O)O

Synonyms

L-Proline, 1-(chlorocarbonyl)- (9CI)

Origin of Product

United States

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